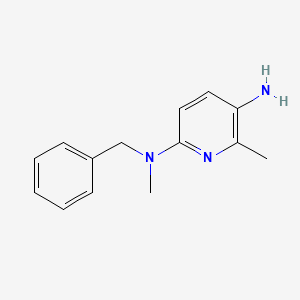

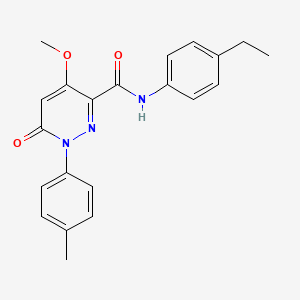

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

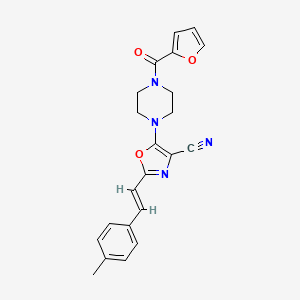

The molecular structure of N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine consists of a total of 35 bonds . These include 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 tertiary amine (aromatic) .Scientific Research Applications

Fluorescent Proton Sponges

Research into 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, which share structural similarities with N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine, has led to the discovery of compounds with high basicity and unique proton sponge characteristics. These compounds exhibit luminescence in the visible region, distinguishing them from colorless analogs, and display behaviors akin to pseudo-proton sponges due to the presence of bulky substituents. Such properties make them interesting for applications requiring high basicity and specific fluorescent characteristics (Pozharskii et al., 2016).

Polyimides and Polyamides

Studies on the synthesis and characterization of novel polyimides derived from aromatic diamine monomers containing pyridine units, such as 2,6-Bis(3-aminobenzoyl)pyridine, have shown that these compounds can form polyimides with excellent thermal stability, solubility, and mechanical properties. This makes them suitable for high-performance applications in electronics, aerospace, and materials science (Zhang et al., 2005).

Spectroscopic Properties

Theoretical studies on the spectroscopic properties of halide Zinc (II) complexes with derivatives similar to N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine have provided insights into their electronic structures and potential applications in materials science, particularly in the development of new photoluminescent materials (Wang et al., 2012).

High Heat-resistant Materials

Research into fluorinated polyimides derived from novel diamine monomers demonstrates the potential of these materials in creating high heat-resistant, soluble, and hydrophobic polymers. Such properties are critical for advanced applications in electronics, coatings, and other areas where thermal stability and resistance to moisture are required (Huang et al., 2019).

properties

IUPAC Name |

2-N-benzyl-2-N,6-dimethylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-13(15)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLJLAWWVBPRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

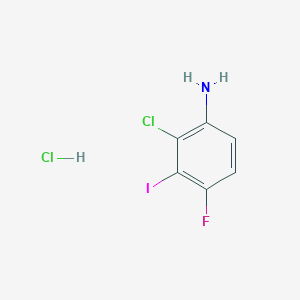

![[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2922141.png)

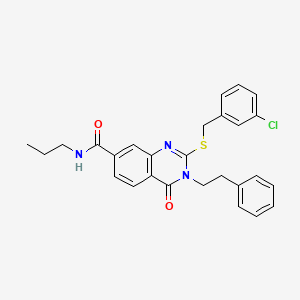

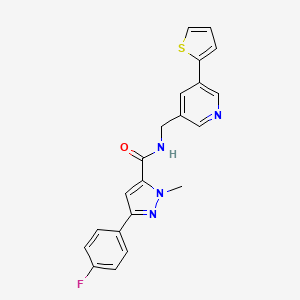

![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2922145.png)

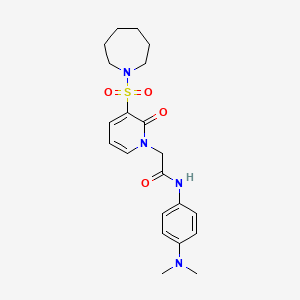

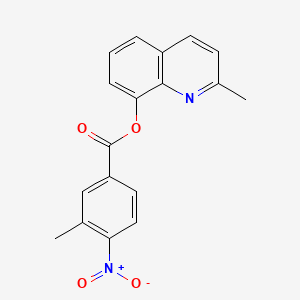

![(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2922159.png)

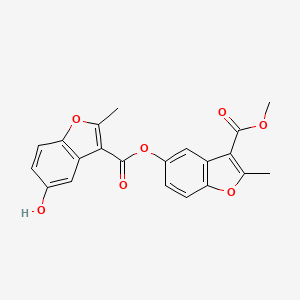

![5,6,7,8-Tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide](/img/structure/B2922162.png)